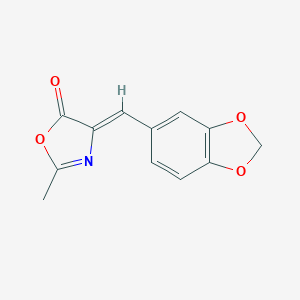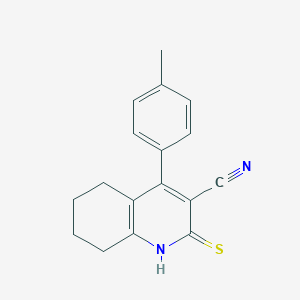
2-Methyl-4-piperonylidene-2-oxazoline-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-piperonylidene-2-oxazoline-5-one, commonly referred to as MPO, is a heterocyclic organic compound with a molecular formula of C11H9NO2. It is a yellow, crystalline substance that is used in various scientific research applications, primarily in the field of biochemistry.
作用機序
MPO works by binding to specific molecules or proteins within a biological system, causing them to emit a fluorescent signal. This signal can then be detected and measured, providing valuable information about the biological process being studied.
Biochemical and Physiological Effects:
MPO has been shown to have minimal effects on the biochemical and physiological processes of living organisms. It is considered to be a non-toxic compound and is safe for use in laboratory experiments.
実験室実験の利点と制限
One of the main advantages of MPO is its high sensitivity and selectivity for specific molecules or proteins. This makes it an ideal tool for studying complex biological processes. However, its fluorescent signal can be affected by various environmental factors, such as pH and temperature, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for the use of MPO in scientific research. One area of interest is the development of new fluorescent probes based on MPO, which could have improved sensitivity and selectivity. Another area of interest is the use of MPO in live-cell imaging, which could provide valuable insights into the dynamics of biological processes in real-time. Additionally, MPO could be used in the development of new diagnostic tools for various diseases, such as cancer and Alzheimer's disease.
In conclusion, 2-Methyl-4-piperonylidene-2-oxazoline-5-one is a valuable tool for scientific research, particularly in the field of biochemistry. Its unique fluorescence properties make it an ideal candidate for studying complex biological processes, and its non-toxic nature makes it safe for use in laboratory experiments. With continued research, MPO has the potential to contribute to the development of new diagnostic tools and therapies for various diseases.
合成法
MPO can be synthesized through the reaction of piperonal and methylamine, followed by oxidation with potassium permanganate. This method has been widely used in the laboratory for the preparation of MPO.
科学的研究の応用
MPO has been extensively studied for its potential use as a fluorescent probe in biological systems. Its unique fluorescence properties make it an ideal candidate for studying various biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways.
特性
分子式 |
C12H9NO4 |
|---|---|
分子量 |
231.2 g/mol |
IUPAC名 |
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C12H9NO4/c1-7-13-9(12(14)17-7)4-8-2-3-10-11(5-8)16-6-15-10/h2-5H,6H2,1H3/b9-4- |
InChIキー |
YIPBMFCRAFHCPQ-WTKPLQERSA-N |
異性体SMILES |
CC1=N/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)O1 |
SMILES |
CC1=NC(=CC2=CC3=C(C=C2)OCO3)C(=O)O1 |
正規SMILES |
CC1=NC(=CC2=CC3=C(C=C2)OCO3)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![spiro[4,1,3-benzoxadiazepine-2,1'-cycloheptan]-5(1H)-one](/img/structure/B242184.png)


![Methyl {[5-({[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B242223.png)







![Ethyl 5-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B242258.png)

![spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-one](/img/structure/B242262.png)